4-[(Z)-{2-[(3-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate
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Overview
Description
4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methoxyphenyl group, and a bromobenzoate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 3-chlorophenol with chloroacetic acid to form 3-chlorophenoxyacetic acid. This intermediate is then reacted with an amine to form 3-chlorophenoxyacetamide. The next step involves the formation of an imine by reacting the amide with formaldehyde and a methoxyphenyl compound. Finally, the imine is reacted with 4-bromobenzoic acid to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-CHLOROBENZOATE
- 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-FLUOROBENZOATE
Uniqueness
The uniqueness of 4-[(Z)-{[2-(3-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-BROMOBENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18BrClN2O5 |
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Molecular Weight |
517.8 g/mol |
IUPAC Name |
[4-[(Z)-[[2-(3-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-bromobenzoate |
InChI |
InChI=1S/C23H18BrClN2O5/c1-30-21-11-15(5-10-20(21)32-23(29)16-6-8-17(24)9-7-16)13-26-27-22(28)14-31-19-4-2-3-18(25)12-19/h2-13H,14H2,1H3,(H,27,28)/b26-13- |
InChI Key |
ILKMTRYNAIQQLE-ZMFRSBBQSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)COC2=CC(=CC=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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